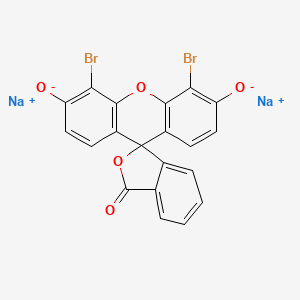![molecular formula C7H4N2O2S B1618876 3-Nitrothieno[2,3-c]pyridine CAS No. 28783-28-0](/img/structure/B1618876.png)
3-Nitrothieno[2,3-c]pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridines has been explored in various studies . For instance, Leung et al. developed a practical synthesis of cycloalkylthienopyridine-2-carboxamides starting from cycloalkanones, methyl formate, 2-cyanoethanethioamide, followed by the reaction of 2-thioxopyridine-3-carbonitrile intermediate with N-aryl-2-bromoacetamides .Molecular Structure Analysis
The 3-Nitrothieno[2,3-c]pyridine molecule contains a total of 17 bond(s). There are 13 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 nitro group(s) (aromatic), 1 Thiophene(s), and 1 Pyridine(s) .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77 % yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Applications De Recherche Scientifique
Development of GRK2 Inhibitors
The thieno[2,3-c]pyridine scaffold is used in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors . The thieno[2,3-c]pyridine derivatives serve as starting points for future drug discovery programs . In the search for inhibitors of the GRK2 kinase, a hit compound bearing the thieno[2,3-c]pyridine moiety was identified .
Antibacterial Agents
Thieno[2,3-b]pyridine derivatives have shown significant growth inhibition activity against both Gram-positive and Gram-negative bacteria . Some of these compounds have shown promising inhibition activity against methicillin-resistant Staphylococcus aureus (MRSA) .
DNA Gyrase Inhibitors
Some thieno[2,3-b]pyridine derivatives have been found to inhibit Escherichia coli DNA gyrase . These compounds have shown high inhibitory capacity, with IC50 values of 2.26–5.87 µM .
Kinase Inhibitors
The bicyclic thieno[2,3-c]pyridine system has attracted attention as a potential starting point for the development of kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .
Drug Discovery
Thieno[2,3-c]pyridine derivatives are frequently used as ATP-mimetic kinase inhibitors . These compounds are used in structure-driven optimization processes to prepare potent and highly ligand efficient inhibitors .
Therapeutic Applications
Thieno[3,2-c]pyridine derivatives have been patented for their therapeutic applications . The specific therapeutic applications are not detailed in the patent abstract .
Mécanisme D'action
Target of Action
3-Nitrothieno[2,3-c]pyridine, a derivative of thieno[2,3-c]pyridine, is a small molecule that primarily targets proteins that interact with glycosaminoglycans (GAGs), particularly heparan sulfate . These proteins play crucial roles in various biological processes, including cell signaling, inflammation, and disease progression .
Mode of Action
The compound binds directly to heparin, a type of GAG . This binding inhibits the interaction of leukocytes with endothelial cells under shear flow, a critical step in the inflammatory response . By blocking this interaction, 3-Nitrothieno[2,3-c]pyridine disrupts the recruitment of leukocytes to sites of inflammation .
Biochemical Pathways
The action of 3-Nitrothieno[2,3-c]pyridine affects multiple biochemical pathways. It interferes with the normal function of heparan sulfate, a key component of the extracellular matrix and cell surface that interacts with a variety of protein ligands . This disruption can impact numerous signaling pathways, leading to downstream effects on cellular function and disease progression .
Pharmacokinetics
Its molecular weight of 18019 g/mol suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of protein-GAG interactions by 3-Nitrothieno[2,3-c]pyridine has significant molecular and cellular effects. It reduces inflammation in animal models of delayed-type hypersensitivity (DTH), TNBS-induced colitis, and experimental autoimmune encephalomyelitis (EAE) . These findings suggest that the compound could have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-nitrothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-4-12-7-3-8-2-1-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBARRPAGIDRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345099 | |
| Record name | 3-Nitrothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrothieno[2,3-c]pyridine | |
CAS RN |
28783-28-0 | |
| Record name | 3-Nitrothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



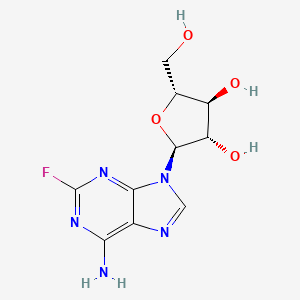


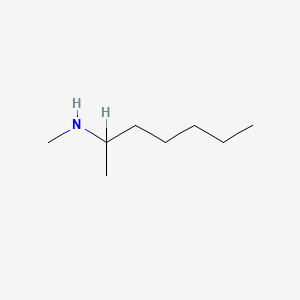

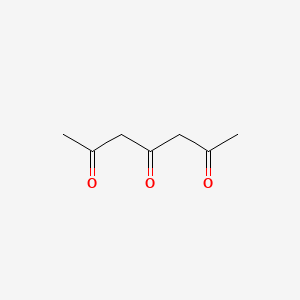

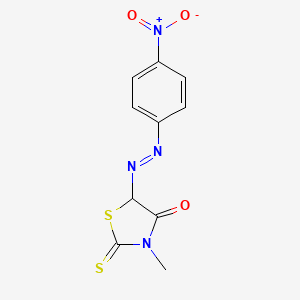

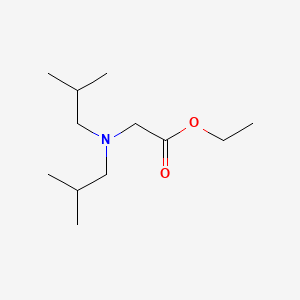

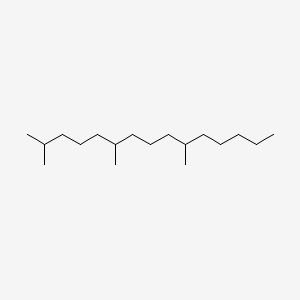
![4-Methylbenzo[c]phenanthrene](/img/structure/B1618815.png)
